D-[2-2H]Glyceraldehyde
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Overview
Description
D-[2-2H]Glyceraldehyde is a deuterium-labeled form of D-glyceraldehyde, a simple sugar and the simplest aldose (aldehyde sugar). It is a triose, meaning it contains three carbon atoms. The deuterium labeling at the second carbon atom makes it a valuable compound for various scientific studies, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-[2-2H]Glyceraldehyde can be synthesized through several methods. One common approach involves the oxidation of glycerol using hydrogen peroxide in the presence of a ferrous salt as a catalyst . Another method includes the oxidative cleavage of the bis(acetal) of mannitol to produce its cyclohexylidene acetal, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The process often includes the use of deuterium oxide (heavy water) to introduce the deuterium atom at the desired position.
Chemical Reactions Analysis
Types of Reactions: D-[2-2H]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can participate in substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous salts are commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: D-glyceric acid.
Reduction: Glycerol.
Substitution: Various substituted glyceraldehydes, depending on the nucleophile used.
Scientific Research Applications
D-[2-2H]Glyceraldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of D-[2-2H]Glyceraldehyde involves its participation in metabolic pathways. In glycolysis, it is phosphorylated to form D-glyceraldehyde-3-phosphate, which is then further metabolized to produce energy . The deuterium labeling allows researchers to trace its metabolic fate and study the kinetics of these processes.
Comparison with Similar Compounds
D-Glyceraldehyde: The non-deuterated form, which is widely used as a reference compound in stereochemistry.
L-Glyceraldehyde: The enantiomer of D-glyceraldehyde, which is not commonly found in nature.
Dihydroxyacetone: Another triose that is structurally similar but differs in its functional groups.
Uniqueness: D-[2-2H]Glyceraldehyde is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways and studying reaction mechanisms. The presence of deuterium can also affect the reaction kinetics, providing valuable insights into the behavior of similar compounds under different conditions .
Properties
IUPAC Name |
(2R)-2-deuterio-2,3-dihydroxypropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-YJTYNXSBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](CO)(C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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